1-Azaspiro[5.5]undecan-4-amine is a spirocyclic compound notable for its unique structural characteristics and potential applications in medicinal chemistry. This compound features a nitrogen atom integrated into a spiro ring system, which contributes to its distinctive chemical and biological properties. The compound is classified as a spirocyclic amine, and its molecular formula is with a CAS number of 1492977-93-1. Its rigid three-dimensional structure allows for specific interactions with biological targets, making it an interesting candidate for drug development, particularly in the context of infectious diseases.
The synthesis of 1-azaspiro[5.5]undecan-4-amine can be achieved through various methods:
The technical details of these methods involve controlling reaction conditions such as temperature, pressure, and the choice of solvents to optimize yields and selectivity. For example, the use of specific catalysts can significantly enhance reaction rates and product formation.
The molecular structure of 1-azaspiro[5.5]undecan-4-amine consists of a spirocyclic framework with a nitrogen atom integrated into the ring system. The structural formula can be depicted as follows:
The compound's InChI key is DJZSONKSGWHEKQ-UHFFFAOYSA-N, and its canonical SMILES representation is C1CC2(C1)CC(N)C(C2)CC
. These representations facilitate computational modeling and database searches for related compounds.
1-Azaspiro[5.5]undecan-4-amine participates in several types of chemical reactions:
The products formed from these reactions depend on specific conditions such as temperature, solvent choice, and the nature of the reagents involved. For instance, oxidation may yield derivatives with altered functional groups that could enhance biological activity or stability.
The mechanism of action for 1-azaspiro[5.5]undecan-4-amine has been studied primarily in relation to its antibacterial properties. Notably, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for bacterial survival. By inhibiting this protein, the compound disrupts essential metabolic pathways within the bacterium, making it a promising candidate for developing new antituberculosis drugs .
1-Azaspiro[5.5]undecan-4-amine is characterized by:
The compound exhibits properties typical of amines and spirocyclic compounds:
1-Azaspiro[5.5]undecan-4-amine has diverse applications across various scientific fields:
The integration of spirocyclic architectures into medicinal chemistry represents a strategic evolution toward addressing the limitations of flat, aromatic-dominated molecular libraries. Among these, the 1-azaspiro[5.5]undecan-4-amine scaffold—encompassing its isosteric variants like 1-oxa-9-azaspiro[5.5]undecan-4-amine—has emerged as a privileged structure due to its three-dimensional complexity and drug-like properties. The historical trajectory of this scaffold parallels the broader adoption of spirocycles in pharmaceutical research during the early 2000s, driven by the need for satiated, metabolically stable frameworks that enhance target engagement and pharmacokinetic profiles [1].
Pfizer's pioneering work between 2010–2017 highlighted the scaffold’s utility in metabolic disease therapeutics. Researchers systematically explored 1,9-diazaspiro[5.5]undecan-2-ones fused with pyrazole rings as potent dual inhibitors of acetyl-CoA carboxylase isoforms (ACC1/ACC2), critical enzymes in fatty acid biosynthesis. Compound 1b (Fig. 4 in [1]) achieved remarkable IC₅₀ values of 3.4 nM (ACC1) and 1.0 nM (ACC2), demonstrating superior efficacy in suppressing de novo lipogenesis in rat models. This work validated the scaffold’s capacity to accommodate complex arene fusions (e.g., pyrazole at positions 3–4) while maintaining nanomolar potency—a breakthrough considering the historical challenges in targeting metabolic enzymes [1].
The scaffold’s versatility soon expanded beyond metabolic disorders. By 2018, spirocyclic ureas derived from 1-oxa-9-azaspiro[5.5]undecan-4-amine were identified as high-affinity soluble epoxide hydrolase (sEH) inhibitors. Compound (+)-22 (IC₅₀ = 4.99 nM) exemplified this application, where the spirocycle’s conformational rigidity precisely positioned urea pharmacophores within the enzyme’s catalytic site. Its low logD (0.99) and exceptional oral bioavailability in mice underscored the scaffold’s role in optimizing physicochemical properties for central nervous system (CNS) and cardiovascular targets [3] [4].
Most recently (2024), derivatives like 1-oxa-9-azaspiro[5.5]undecanes were repurposed as inhibitors of Mycobacterium tuberculosis’s MmpL3 protein, a transporter critical for cell wall synthesis. These compounds outperformed first-line antibiotics against multidrug-resistant strains, attributable to the scaffold’s ability to display diverse peripheral substituents that disrupt lipid mycolate transport. Molecular docking studies revealed key interactions between the protonated amine and Asp-Tyr residue pairs in MmpL3’s transmembrane domain [2] [5].
Table 1: Therapeutic Applications of 1-Azaspiro[5.5]undecan-4-Amine Derivatives
Therapeutic Area | Key Derivative | Biological Target | Potency | Year |
---|---|---|---|---|
Obesity/Diabetes | Pyrazole-fused undecanone | Acetyl-CoA carboxylase (ACC1/ACC2) | IC₅₀ = 1.0–3.4 nM | 2017 |
Cardiovascular | Urea inhibitor (+)-22 | Soluble epoxide hydrolase (sEH) | IC₅₀ = 4.99 nM | 2018 |
Tuberculosis | MmpL3 inhibitors | MmpL3 transporter | Superior to isoniazid (H37Rv) | 2024 |
Inflammation/Pain | Compound 1c | Neuropeptide Y antagonism | EC₅₀ < 100 nM | 2017 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1